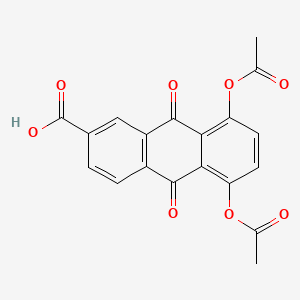
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid typically involves the acetylation of 5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Shares similar structural features but lacks the acetoxy groups.
5,8-Bis(acetyloxy)-2,3-dichloro-1,4-naphthalenedione: Contains additional chlorine atoms, which may alter its reactivity and applications.
Uniqueness
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid is unique due to its specific acetoxy substitutions, which enhance its solubility and reactivity. These properties make it more versatile for various applications compared to its analogs.
属性
CAS 编号 |
19591-46-9 |
|---|---|
分子式 |
C19H12O8 |
分子量 |
368.297 |
IUPAC 名称 |
5,8-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-6-14(27-9(2)21)16-15(13)17(22)11-4-3-10(19(24)25)7-12(11)18(16)23/h3-7H,1-2H3,(H,24,25) |
InChI 键 |
UWXHKFHGFVTJRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
同义词 |
5,8-Diacetoxy-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















